N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine
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Overview
Description
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a benzyl group, a chloro substituent, and a methylsulfonyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide using suitable reagents.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO)
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Coupling: Palladium catalysts, bases (e.g., K3PO4, Na2CO3), solvents (e.g., toluene, ethanol)
Major Products
Substitution: Formation of N-substituted derivatives
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Coupling: Formation of biaryl or diaryl derivatives
Scientific Research Applications
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, methylsulfonyl, and benzyl groups can influence its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets.
Comparison with Similar Compounds
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
6-chloro-2-(methylsulfonyl)pyrimidin-4-amine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
N-benzyl-2-(methylsulfonyl)pyrimidin-4-amine: Lacks the chloro group, which may influence its binding properties and reactivity.
N-benzyl-6-chloropyrimidin-4-amine: Lacks the methylsulfonyl group, which may alter its solubility and chemical stability.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12ClN3O2S |
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Molecular Weight |
297.76 g/mol |
IUPAC Name |
N-benzyl-6-chloro-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O2S/c1-19(17,18)12-15-10(13)7-11(16-12)14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,16) |
InChI Key |
FURLVPJMHPQJPS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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